molecular formula C19H22N2O7S2 B240996 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide

Cat. No. B240996
M. Wt: 454.5 g/mol
InChI Key: OXWALHBBUNPKPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide, also known as DMTS, is a chemical compound that has been extensively studied for its potential use in scientific research. DMTS is a sulfonamide derivative that has shown to have various biochemical and physiological effects, making it a promising candidate for future research.

Mechanism Of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins. N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in cells. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.

Biochemical And Physiological Effects

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as induce apoptosis in cancer cells. N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has also been shown to have neuroprotective effects, as it has been shown to protect neurons from oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

One advantage of using N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide in lab experiments is its ability to inhibit the activity of certain enzymes and proteins, making it a useful tool for studying the role of these enzymes and proteins in various cellular processes. However, one limitation of using N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on some cell types.

Future Directions

There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide. One area of research could focus on the development of new analogs of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide that have improved potency and selectivity. Another area of research could focus on the use of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research could be done to better understand the mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide and its effects on various cellular processes.

Synthesis Methods

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide involves the reaction of 3,4-dimethoxyphenethylamine with chlorosulfonyl isocyanate, followed by the reaction of the resulting intermediate with 2-amino-4,5-dimethylthiazole. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been studied extensively for its potential use in scientific research. It has been shown to have various biochemical and physiological effects, making it a promising candidate for future research. N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects.

properties

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide

Molecular Formula

C19H22N2O7S2

Molecular Weight

454.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C19H22N2O7S2/c1-27-17-8-3-14(13-18(17)28-2)9-11-20-30(25,26)16-6-4-15(5-7-16)21-19(22)10-12-29(21,23)24/h3-8,13,20H,9-12H2,1-2H3

InChI Key

OXWALHBBUNPKPU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O)OC

Origin of Product

United States

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